molecular formula C12H10FNO3 B13703493 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13703493
M. Wt: 235.21 g/mol
InChI Key: IVFIKEXUTQCDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a carboxylic acid group at position 4, a methyl group at position 5, and a 3-fluoro-2-methylphenyl substituent at position 3 of the isoxazole ring. This compound is of interest due to its structural similarity to bioactive isoxazole-carboxylic acid derivatives, which are frequently explored in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-(3-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-8(4-3-5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

IVFIKEXUTQCDBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target . The isoxazole ring can also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, focusing on substituent differences, molecular properties, and reported applications:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Data/Applications
Target Compound 3-Fluoro-2-methyl C₁₂H₁₀FNO₃ 235.21 N/A (Structural focus)
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-Fluoro C₁₁H₈FNO₃ 221.18 Antioxidant potential; amide derivatives synthesized via EDCI/DMAP coupling .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro-6-fluoro C₁₁H₇ClFNO₃ 255.63 Listed in EINECS; safety data available .
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro C₁₁H₈ClNO₃ 237.64 Agricultural applications (e.g., plant defense enhancement) .
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Bromo C₁₁H₈BrNO₃ 282.09 Soluble in DMSO/chloroform; used in research chemistry .
3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 3-Fluoro C₁₁H₈FNO₃ 221.18 CAS 1736-18-1; registered in regulatory inventories .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but lipophilic substituents (e.g., bromo, methyl) increase solubility in organic solvents like DMSO or chloroform .
  • Acidity : Electron-withdrawing groups (e.g., fluorine, chlorine) increase the acidity of the carboxylic acid, influencing salt formation and bioavailability .

Biological Activity

3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole carboxylic acid class. Its unique structure, featuring a five-membered isoxazole ring and various functional groups, positions it as a significant candidate for pharmaceutical research and development. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is C12H10FNO3C_{12}H_{10}FNO_3 with a molecular weight of 235.21 g/mol. The compound features a fluorine atom at the meta position of the phenyl ring and a methyl group at the ortho position, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12H10FNO3C_{12}H_{10}FNO_3
Molecular Weight235.21 g/mol
Structural FeaturesIsoxazole ring, Fluorine substitution
CAS Number1370418-83-9

Mechanisms of Biological Activity

Preliminary studies suggest that 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid may interact with specific enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes that play roles in inflammatory processes.
  • Receptor Binding: It could bind to specific receptors, modulating cellular responses related to inflammation and pain.

Case Studies and Research Findings

  • Inflammatory Pathway Modulation:
    A study investigated the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.
  • Antitumor Activity:
    Another research effort evaluated the compound's efficacy against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation in certain tumor types, indicating possible antitumor properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesSimilarity Index
3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acidContains a fluorophenyl group0.89
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acidContains difluorophenyl substituents0.88
5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acidContains chlorophenyl group0.88

This table highlights the structural diversity within the isoxazole carboxylic acid class and suggests that variations in substituents can significantly affect biological activity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid, and how do they influence experimental design?

  • Answer: The compound has a molecular formula of C₁₂H₁₀FNO₃ (MW: 255.63 g/mol) and a carboxylic acid group critical for hydrogen bonding. Key properties include:

  • Storage: Requires storage at -18°C to prevent degradation, as indicated by its instability at room temperature .
  • Solubility: Likely polar due to the carboxylic acid and isoxazole moieties; recommend testing in DMSO or methanol for biological assays.
  • Spectroscopic Data: Use NMR (¹H/¹³C) and HPLC for purity verification. The SMILES string (Cc1onc(c1C(=O)O)c2c(F)cccc2Cl) and InChIKey (InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)) aid in computational modeling .

Q. What synthetic routes are recommended for preparing this compound, and what reagents are critical?

  • Answer: While direct synthesis protocols are not explicitly documented, analogous isoxazole derivatives (e.g., 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride) suggest:

  • Key Step: Reacting a substituted phenyl precursor with a methylisoxazole-carboxylic acid derivative.
  • Reagents: Pyridine and DMAP catalyze acylations in dichloromethane (CH₂Cl₂) .
  • Purification: Use column chromatography (silica gel) with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution) alter the biological activity of this compound?

  • Answer:

  • Substituent Effects: The 3-fluoro-2-methylphenyl group enhances lipophilicity and target binding. Bromine or chlorine substitutions (as in 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) increase steric bulk, potentially improving receptor selectivity .
  • Methodology:

Synthesize analogs with halogens at different positions.

Test binding affinity via surface plasmon resonance (SPR) or radioligand assays .

Compare IC₅₀ values against parent compound .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer: Contradictions may arise from assay conditions or impurity profiles.

  • Approach:

Reproducibility Checks: Replicate assays with ≥95% pure compound (verified by HPLC) .

Computational Docking: Use AutoDock Vina to model interactions with targets (e.g., enzymes) and identify critical residues influenced by the fluorophenyl group .

Meta-Analysis: Cross-reference data from PubChem or ChEMBL for consensus .

Q. What computational strategies are effective for predicting the reactivity of this compound in aqueous environments?

  • Answer:

  • pKa Prediction: Tools like MarvinSketch estimate the carboxylic acid group’s pKa (~2.5–3.0), indicating ionization at physiological pH.
  • Hydrolysis Studies: Use DFT calculations (Gaussian 09) to model isoxazole ring stability under acidic/basic conditions .
  • Solvent Effects: Simulate solvation free energy with COSMO-RS to predict solubility trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.